molecular formula C26H28N4O2S B10819323 4-((3-Carbamoylphenyl)(1-(thiazol-5-ylmethyl)piperidin-4-ylidene)methyl)-N,N-dimethylbenzamide

4-((3-Carbamoylphenyl)(1-(thiazol-5-ylmethyl)piperidin-4-ylidene)methyl)-N,N-dimethylbenzamide

Cat. No.: B10819323
M. Wt: 460.6 g/mol
InChI Key: ACDBSKNTCSNAAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PN6047 is a synthetic organic compound that acts as a selective delta opioid receptor agonist. It is known for its G protein-biased signaling properties, which means it preferentially activates G protein pathways over beta-arrestin pathways. This unique property makes PN6047 a promising candidate for pain management, as it aims to provide analgesic effects without the adverse side effects commonly associated with conventional opioids .

Preparation Methods

The synthesis of PN6047 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a thiazole ring, followed by the introduction of a piperidine moiety. The final step involves coupling the piperidine derivative with a benzamide group. The reaction conditions often require the use of specific reagents such as thionyl chloride, sodium hydride, and various organic solvents. Industrial production methods may involve optimization of these steps to ensure high yield and purity .

Chemical Reactions Analysis

PN6047 undergoes several types of chemical reactions, including:

    Oxidation: PN6047 can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products.

    Substitution: PN6047 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

PN6047 has a wide range of scientific research applications:

Mechanism of Action

PN6047 exerts its effects by selectively binding to delta opioid receptors. Upon binding, it activates G protein signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate levels. This results in the modulation of ion channels and a reduction in neuronal excitability, providing analgesic effects. The compound’s G protein-biased signaling minimizes the recruitment of beta-arrestin, reducing the risk of adverse effects such as respiratory depression and constipation .

Comparison with Similar Compounds

PN6047 is compared with other delta opioid receptor agonists such as SNC80, ADL5859, and DADLE. Unlike these compounds, PN6047 exhibits a unique G protein-biased signaling profile, making it a safer alternative for pain management. The rank order of agonist potency is SNC80 = PN6047 > ADL5859 > DADLE . This unique property sets PN6047 apart from other similar compounds, highlighting its potential as a novel therapeutic agent.

References

Properties

Molecular Formula

C26H28N4O2S

Molecular Weight

460.6 g/mol

IUPAC Name

3-[[4-(dimethylcarbamoyl)phenyl]-[1-(1,3-thiazol-5-ylmethyl)piperidin-4-ylidene]methyl]benzamide

InChI

InChI=1S/C26H28N4O2S/c1-29(2)26(32)20-8-6-18(7-9-20)24(21-4-3-5-22(14-21)25(27)31)19-10-12-30(13-11-19)16-23-15-28-17-33-23/h3-9,14-15,17H,10-13,16H2,1-2H3,(H2,27,31)

InChI Key

ACDBSKNTCSNAAV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CN=CS3)C4=CC(=CC=C4)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.